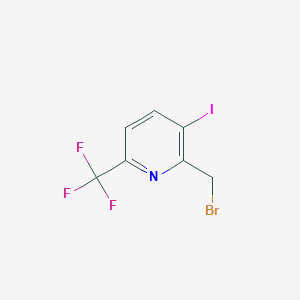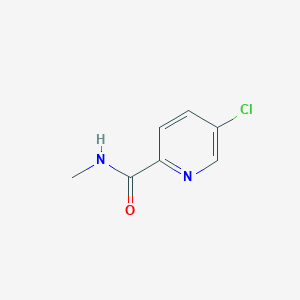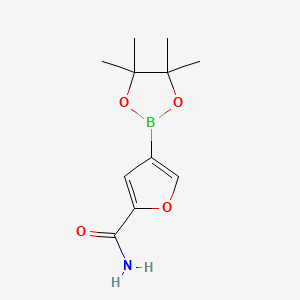![molecular formula C11H11FN2O B1399597 {1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol CAS No. 1094202-70-6](/img/structure/B1399597.png)
{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol
Overview
Description
1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol: . This compound features a pyrazole ring substituted with a fluorophenyl group and a methanol group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol typically involves the following steps:
Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.
Fluorination: : Introduction of the fluorophenyl group can be achieved through electrophilic aromatic substitution reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methanol Substitution: : The methanol group can be introduced through nucleophilic substitution reactions using methanol as the nucleophile.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the methanol group to a carboxylic acid or ketone.
Reduction: : Reduction reactions can reduce the pyrazole ring or the fluorophenyl group.
Substitution: : Nucleophilic substitution reactions can replace the methanol group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Reduced pyrazole derivatives or fluorophenyl derivatives.
Substitution: : Amine-substituted pyrazoles or other nucleophile-substituted derivatives.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to receptors, while the pyrazole ring interacts with enzymes and other biological molecules.
Comparison with Similar Compounds
1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol: can be compared with other fluorinated pyrazole derivatives, such as 1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol and 1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol . These compounds differ in the position of the fluorine atom on the phenyl ring, which affects their chemical properties and biological activities.
Conclusion
1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, and ongoing research continues to uncover new uses and benefits.
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-11-3-1-9(2-4-11)6-14-7-10(8-15)5-13-14/h1-5,7,15H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDZPGQMCDGLFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


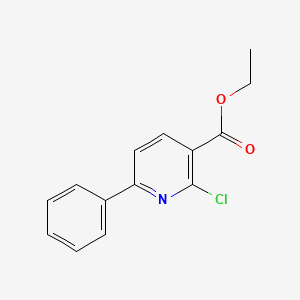
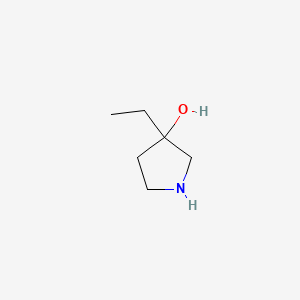
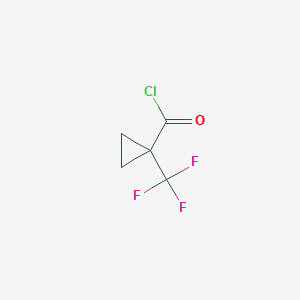
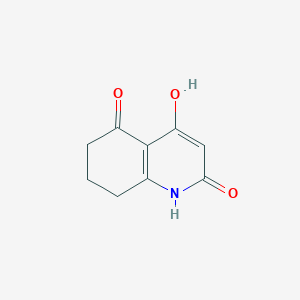

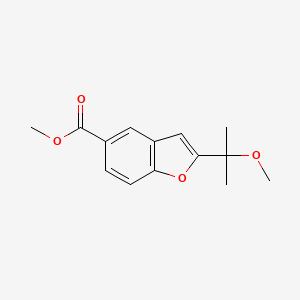
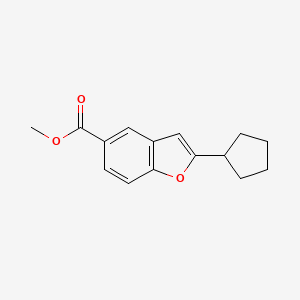

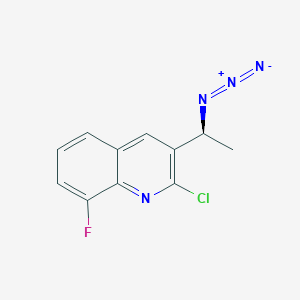

![tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1399534.png)
